1,6,7-Trimethylnaphthalene

Description

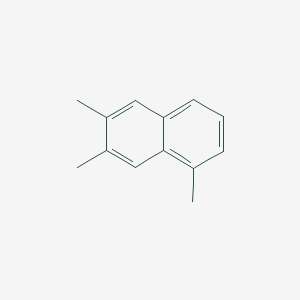

1, 6, 7-Trimethylnaphthalene belongs to the class of organic compounds known as naphthalenes. Naphthalenes are compounds containing a naphthalene moiety, which consists of two fused benzene rings. 1, 6, 7-Trimethylnaphthalene is considered to be a practically insoluble (in water) and relatively neutral molecule. 1, 6, 7-Trimethylnaphthalene has been primarily detected in urine. Within the cell, 1, 6, 7-trimethylnaphthalene is primarily located in the membrane (predicted from logP).

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,6,7-trimethylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14/c1-9-5-4-6-12-7-10(2)11(3)8-13(9)12/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBXULKRNHAQMAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C(=CC2=CC=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062291 | |

| Record name | 1,6,7-Trimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1,6,7-Trimethylnaphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059701 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2245-38-7 | |

| Record name | 2,3,5-Trimethylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2245-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6,7-Trimethylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002245387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2245-38-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6,7-Trimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6,7-trimethylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,6,7-TRIMETHYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WC055TBJ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,6,7-Trimethylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6,7-Trimethylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) belonging to the class of naphthalenes.[1] Naphthalenes are characterized by a fused two-ring structure. This document provides a comprehensive overview of the known chemical and physical properties of this compound, intended to serve as a technical resource for professionals in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data has been compiled from various chemical databases and literature sources.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄ | [1][2] |

| Molecular Weight | 170.25 g/mol | [1] |

| CAS Number | 2245-38-7 | [1] |

| Melting Point | 24-28 °C | [1][2] |

| Boiling Point | 285-287 °C | [1] |

| Density | 1.007 g/mL at 25 °C | |

| Water Solubility | Insoluble | [1] |

| logP (Octanol/Water Partition Coefficient) | 4.8 | |

| Physical State | Solid | [1] |

Experimental Protocols

General Analytical Approach: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the identification and quantification of volatile and semi-volatile organic compounds like this compound. A general workflow for such an analysis would involve:

-

Sample Preparation: Dissolving a known quantity of the sample in a suitable organic solvent (e.g., hexane (B92381) or dichloromethane).

-

Injection: Introducing a small volume of the prepared sample into the gas chromatograph.

-

Separation: The sample is vaporized and carried by an inert gas through a capillary column. The separation of components is achieved based on their boiling points and interactions with the column's stationary phase.

-

Detection and Identification: As the separated components exit the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the identification of the compound by comparison to spectral libraries.

While a specific, validated protocol for this compound is not provided, numerous standard EPA and academic methods exist for the analysis of PAHs in various matrices.

Potential Environmental Fate and Degradation

There is limited specific information regarding the biological signaling pathways of this compound in the context of drug development. However, its environmental fate as a polycyclic aromatic hydrocarbon is of interest. The following diagram illustrates a hypothetical microbial degradation pathway, based on the known metabolism of other methylnaphthalenes. It is important to note that this is a generalized representation and not a confirmed pathway for this specific isomer.

Biological and Toxicological Information

Currently, the primary biological relevance of this compound noted in the literature is its use as a chemical marker for the pyrolysis of polyvinyl chloride (PVC) and low-density polyethylene (B3416737) (LDPE). Its presence has been detected in both maternal and umbilical cord blood, suggesting potential for environmental exposure and transplacental transfer.

From a toxicological perspective, this compound is classified as harmful if swallowed and is considered very toxic to aquatic life with long-lasting effects.[3] Standard safety precautions for handling polycyclic aromatic hydrocarbons should be observed.

Conclusion

This technical guide provides a summary of the core chemical properties of this compound based on available data. While detailed experimental protocols and information on specific biological signaling pathways are limited, the provided information on its physicochemical characteristics, general analytical methodologies, and potential environmental fate serves as a valuable resource for researchers and professionals in related fields. Further research is warranted to fully elucidate the biological activity and metabolic pathways of this compound.

References

Technical Guide: Physical Properties of 1,6,7-Trimethylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6,7-Trimethylnaphthalene is an aromatic hydrocarbon belonging to the class of naphthalenes, which are characterized by a fused two-ring structure. This document provides a comprehensive overview of the known physical properties of this compound, outlines standard experimental protocols for their determination, and presents a general workflow for its synthesis and characterization. This information is intended to serve as a foundational resource for professionals in research and development.

Physical and Chemical Properties

The physical properties of this compound are summarized in the table below. These properties are critical for understanding its behavior in various experimental and industrial settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₄ | [1] |

| Molecular Weight | 170.25 g/mol | [1][2] |

| CAS Number | 2245-38-7 | [2] |

| Physical Description | Solid | [1] |

| Melting Point | 24 - 28 °C | [2][3] |

| Boiling Point | 285 °C | [2] |

| Solubility | Insoluble in water. Soluble in ethanol (B145695) (135.0 g/L at 25°C). | [2][4] |

| IUPAC Name | This compound | [1] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively published. However, standard methodologies for organic compounds are applicable and are described below.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity.[2] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[2] Impurities tend to lower the melting point and broaden the melting range.[2]

General Protocol (Capillary Method):

-

A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.[3]

-

The capillary tube is attached to a thermometer and placed in a heating bath (e.g., an oil bath or a metal block apparatus).[2]

-

The sample is heated slowly and evenly.[2]

-

The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it completely melts are recorded as the melting point range.[4] For accuracy, a slow heating rate (e.g., 2°C/min) is recommended, especially when approaching the approximate melting point.[2]

Boiling Point Determination

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[5]

General Protocol (Thiele Tube Method):

-

A small amount of the liquid sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the sample.

-

The test tube assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

As the sample is heated, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature.

General Protocol (Shake-Flask Method):

-

An excess amount of the solid solute is added to a known volume of the solvent in a flask.

-

The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature until equilibrium is reached.

-

The solution is then filtered to remove the undissolved solid.

-

The concentration of the solute in the filtered solution is determined using a suitable analytical technique, such as spectroscopy or chromatography. For sparingly soluble compounds like polycyclic aromatic hydrocarbons in water, dynamic coupled column liquid chromatography (DCCLC) is a rapid and precise method.[6]

Biological Activity and Signaling Pathways

Currently, there is no significant evidence in the scientific literature to suggest that this compound is involved in any specific biological signaling pathways. As a simple aromatic hydrocarbon, it is not typically associated with the kind of specific receptor interactions that characterize signaling molecules in drug development. Its primary relevance in a biomedical context may be related to toxicology or its use as a chemical intermediate.

Synthesis and Characterization Workflow

The synthesis of a specific trimethylnaphthalene isomer like this compound would typically involve a multi-step organic synthesis approach. The general workflow, from starting materials to a fully characterized pure compound, is illustrated below. This process ensures the identity and purity of the synthesized compound.[7]

Caption: General workflow for the synthesis, purification, and characterization of this compound.

This workflow begins with the chemical reaction of appropriate starting materials, followed by the isolation of the crude product. The crude material then undergoes purification steps such as chromatography and recrystallization. Finally, the purified compound is subjected to rigorous characterization to confirm its structure and assess its purity using various analytical techniques including NMR, IR, and mass spectrometry, as well as melting point analysis and further chromatographic methods.[8][9]

References

- 1. athabascau.ca [athabascau.ca]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. scribd.com [scribd.com]

- 4. byjus.com [byjus.com]

- 5. prezi.com [prezi.com]

- 6. Determination of the solubility behavior of some polycyclic aromatic hydrocarbons in water (Conference) | OSTI.GOV [osti.gov]

- 7. Characterization of synthesized compounds: Significance and symbolism [wisdomlib.org]

- 8. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1,6,7-Trimethylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 1,6,7-trimethylnaphthalene. The determination of the precise arrangement of atoms within this molecule is paramount for understanding its chemical behavior, predicting its properties, and exploring its potential applications in various scientific domains, including drug development.

Introduction

This compound is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₁₃H₁₄ and a molecular weight of approximately 170.25 g/mol .[1][2] Its structure consists of a naphthalene (B1677914) core substituted with three methyl groups. The precise positioning of these methyl groups is critical to its identity and chemical characteristics. This guide will detail the spectroscopic and synthetic approaches used to unequivocally confirm the 1,6,7-substitution pattern.

Spectroscopic Analysis

The primary tools for the structure elucidation of organic molecules are spectroscopic techniques, which provide detailed information about the molecular framework and the chemical environment of individual atoms.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

Data Presentation:

| Ion | m/z (relative intensity) | Proposed Fragment |

| [M]⁺ | 170 (100%) | Molecular Ion |

| [M-CH₃]⁺ | 155 (75%) | Loss of a methyl group |

| [M-2CH₃]⁺ | 140 (10%) | Loss of two methyl groups |

| [C₁₁H₉]⁺ | 141 (5%) | Rearrangement and loss of C₂H₅ |

| [C₁₀H₈]⁺ | 128 (8%) | Naphthalene cation radical |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A common method for analyzing volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Gas Chromatography:

-

Injector: The sample is injected into a heated injector port (typically ~250 °C) to ensure rapid volatilization.

-

Column: A nonpolar capillary column (e.g., 5% phenyl-methylpolysiloxane) is used to separate the analyte from any impurities based on boiling point and polarity.

-

Oven Program: The oven temperature is ramped from a low initial temperature (e.g., 100 °C) to a final temperature (e.g., 280 °C) to ensure efficient separation.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically using electron ionization (EI) at 70 eV.

-

Mass Analyzer: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) analyzer.

-

Detector: The abundance of each ion is measured, generating a mass spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms.

Data Presentation:

¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | d | 1H | H-8 |

| ~7.6-7.8 | d | 1H | H-5 |

| ~7.3-7.5 | m | 2H | H-2, H-3 |

| ~7.2 | s | 1H | H-4 |

| ~2.5 | s | 3H | CH₃ at C-1 |

| ~2.4 | s | 3H | CH₃ at C-6 |

| ~2.3 | s | 3H | CH₃ at C-7 |

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~135-140 | C-1, C-6, C-7, C-4a, C-8a |

| ~125-130 | C-2, C-3, C-4, C-5, C-8 |

| ~20-25 | CH₃ carbons |

Experimental Protocol: 1D and 2D NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).

-

¹H NMR Spectroscopy:

-

A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

-

Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Spectroscopy:

-

A proton-decoupled pulse sequence is used to acquire the ¹³C NMR spectrum, resulting in singlets for all carbon atoms.

-

A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

-

2D NMR Spectroscopy (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the directly attached carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the overall connectivity of the molecule.

-

Synthesis and Structural Confirmation

The unequivocal proof of a molecule's structure often comes from its rational synthesis from starting materials of known structure. A plausible synthetic route for this compound provides the ultimate confirmation of the substitution pattern determined by spectroscopic methods.

Visualizations

Logical Workflow for Structure Elucidation

Caption: Logical workflow for the structure elucidation of this compound.

Interpretation of Spectroscopic Data

References

An In-Depth Technical Guide to 1,6,7-Trimethylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical, physical, and potential biological properties of 1,6,7-trimethylnaphthalene. The information is curated for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this specific polycyclic aromatic hydrocarbon (PAH).

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] It belongs to the class of organic compounds known as naphthalenes, which are characterized by a fused two-ring aromatic system.[1][2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 2245-38-7 | [1][3] |

| Molecular Formula | C₁₃H₁₄ | [1][3] |

| Molecular Weight | 170.25 g/mol | [1][3] |

| Physical Description | Solid | [1] |

| Melting Point | 28 °C | [2] |

| Boiling Point | 285 °C | [2] |

| InChI | InChI=1S/C13H14/c1-9-5-4-6-12-7-10(2)11(3)8-13(9)12/h4-8H,1-3H3 | [1] |

| InChIKey | JBXULKRNHAQMAS-UHFFFAOYSA-N | [1] |

| SMILES | CC1=C2C=C(C(=CC2=CC=C1)C)C | [1] |

Synthesis and Characterization

The characterization of this compound is supported by various spectroscopic methods.

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

| Technique | Key Data Points | Reference(s) |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z 170. Key fragments at m/z 155, 169. | [1] |

| Infrared (IR) Spectroscopy | Data available for neat (capillary cell) and ATR-IR. | [1] |

| ¹H Nuclear Magnetic Resonance (NMR) | Spectra have been recorded on a Varian A-60D instrument. | [1] |

| ¹³C Nuclear Magnetic Resonance (NMR) | Spectra have been recorded on a Varian XL-100 instrument. | [1] |

Experimental Protocols (General)

The following are generalized experimental protocols for the characterization techniques mentioned above, based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer. For a detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC would be beneficial to establish the connectivity of protons and carbons.

Mass Spectrometry (MS): For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) would be injected into the GC. The compound would be separated from any impurities on a capillary column and then ionized (typically by electron ionization) and detected by the mass spectrometer.

Infrared (IR) Spectroscopy: For Attenuated Total Reflectance (ATR) IR spectroscopy, a small amount of the solid this compound sample would be placed directly on the ATR crystal. For a neat sample using a capillary cell, the solid would be melted and drawn into the cell. The IR spectrum would then be recorded, revealing characteristic vibrational frequencies of the functional groups present.

Biological Activity and Drug Development Potential

The biological activity of this compound has not been extensively studied. However, the broader class of naphthalene (B1677914) derivatives has shown a wide range of pharmacological activities, suggesting that this compound could be a candidate for further investigation.

Naphthalene-containing compounds have been explored for their potential as:

-

Anticancer agents: Naphthalene derivatives have been reported to exhibit cytotoxic activity against various cancer cell lines.[4][5][6] The planar structure of the naphthalene ring can facilitate intercalation with DNA, and various substitutions can lead to interactions with other biological targets.[6]

-

Antifungal agents: Certain naphthalene-substituted thiosemicarbazones have demonstrated potent antifungal effects.[7]

-

Enzyme inhibitors: Naphthalene derivatives have been investigated as inhibitors of enzymes such as topoisomerases and protein-tyrosine phosphatases.[4]

Given the diverse biological roles of naphthalene derivatives, a logical workflow for assessing the drug development potential of this compound would involve a series of in vitro and in vivo studies.

Caption: A generalized workflow for the initial stages of drug discovery and development for a novel compound like this compound.

Toxicology and Safety

Specific toxicological data for this compound is limited. However, as a polycyclic aromatic hydrocarbon (PAH), it should be handled with care. Some studies on methylnaphthalenes have indicated potential for toxicity.[8] It is important to note that chronic administration of methylnaphthalenes did not show the same oncogenic potential as naphthalene in some animal studies.[8]

Conclusion

This compound is a well-characterized compound in terms of its chemical and physical properties. While specific biological activity data for this isomer is scarce, the broader family of naphthalene derivatives holds significant promise in medicinal chemistry. This guide provides a foundational resource for researchers interested in exploring the potential of this compound in drug discovery and other scientific applications. Further research is warranted to elucidate its specific biological effects and potential therapeutic applications.

References

- 1. This compound | C13H14 | CID 16732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. scbt.com [scbt.com]

- 4. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and biological evaluation of new naphthalene substituted thiosemicarbazone derivatives as potent antifungal and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,6,7-Trimethylnaphthalene (CAS: 2245-38-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,6,7-trimethylnaphthalene (CAS number 2245-38-7), a member of the polycyclic aromatic hydrocarbon (PAH) class of compounds. This document consolidates available data on its chemical and physical properties, spectral characteristics, and general analytical methodologies. While specific biological activities and detailed experimental protocols for this particular isomer are not extensively documented in current literature, this guide discusses the broader context of naphthalene (B1677914) derivatives in medicinal chemistry and toxicology, including general metabolic pathways. This paper aims to serve as a foundational resource for researchers and professionals engaged in the study of substituted naphthalenes.

Chemical and Physical Properties

This compound is a solid organic compound belonging to the naphthalene family.[1][2] Naphthalenes are characterized by a fused two-ring aromatic system.[1] The properties of this compound are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 2245-38-7 | [3] |

| Molecular Formula | C₁₃H₁₄ | [3] |

| Molecular Weight | 170.25 g/mol | [2] |

| Physical Description | Solid | [2] |

| Melting Point | 28 °C (82.4 °F) | |

| Boiling Point | 285 °C (545 °F) | |

| Water Solubility | Insoluble | |

| LogP (Octanol/Water) | 4.8 | [2] |

Table 2: Computed Properties

| Property | Value | Reference(s) |

| Exact Mass | 170.109550447 Da | [2] |

| Topological Polar Surface Area | 0 Ų | [2] |

| Heavy Atom Count | 13 | [2] |

| Index of Refraction | 1.595 | |

| Molar Refractivity | 58.55 ± 0.3 cm³ | |

| Density | 1.0±0.1 g/cm³ |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques. While detailed peak lists and assignments are not consistently available in the literature, general spectral information has been reported.

Table 3: Summary of Spectral Data

| Technique | Description | Reference(s) |

| Mass Spectrometry (MS) | GC-MS data is available, with a prominent molecular ion peak at m/z 170, confirming the molecular weight. | [2][4] |

| Infrared (IR) Spectroscopy | FTIR spectra have been recorded for the neat compound, characteristic of an aromatic hydrocarbon. | [2] |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR data are available, though specific chemical shifts and coupling constants are not readily found in compiled tables. | [2] |

Experimental Protocols

General Analytical Protocol: GC-MS for Trimethylnaphthalene Isomers

This protocol outlines a general methodology for the qualitative and quantitative analysis of trimethylnaphthalene isomers in a sample matrix.

Objective: To separate and identify this compound from other isomers and quantify its concentration.

Materials and Reagents:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

High-resolution capillary column (e.g., 5% phenyl-methylpolysiloxane)

-

Helium (carrier gas)

-

Methanol or Hexane (solvent)

-

This compound standard

-

Internal standard (e.g., deuterated naphthalene)

-

Sample for analysis

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of the sample.

-

Dissolve the sample in a known volume of a suitable solvent (e.g., hexane).

-

If necessary, perform a sample clean-up using solid-phase extraction (SPE) to remove interfering matrix components.

-

Spike the sample with a known concentration of the internal standard.

-

-

Instrument Setup:

-

Injector: Splitless mode, 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold at 280 °C for 5 minutes

-

-

Mass Spectrometer:

-

Ionization mode: Electron Ionization (EI) at 70 eV

-

Scan range: m/z 40-400

-

Source temperature: 230 °C

-

Quadrupole temperature: 150 °C

-

-

-

Calibration:

-

Prepare a series of calibration standards of this compound at different concentrations.

-

Add the internal standard to each calibration standard.

-

Analyze the calibration standards using the GC-MS method.

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

-

Sample Analysis:

-

Inject the prepared sample into the GC-MS.

-

Acquire the data.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time and mass spectrum.

-

Integrate the peak areas of the analyte and the internal standard.

-

Calculate the concentration of this compound in the sample using the calibration curve.

-

Figure 1. A generalized workflow for the quantitative analysis of this compound using GC-MS.

Metabolism and Toxicology

Specific studies on the metabolism and toxicology of this compound are limited. However, as a polycyclic aromatic hydrocarbon, its metabolic fate is expected to follow the general pathways established for naphthalenes and methylnaphthalenes.[1][7]

The metabolism of PAHs is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[1] The initial step involves the oxidation of the aromatic ring to form an epoxide.[1] This epoxide can then undergo several transformations:

-

Hydration: Catalyzed by epoxide hydrolase to form a dihydrodiol.

-

Glutathione (B108866) Conjugation: Conjugation with glutathione (GSH), facilitated by glutathione S-transferases (GSTs), to form a water-soluble conjugate that can be excreted.

-

Rearrangement: Spontaneous rearrangement to a phenol.

The dihydrodiol can be further oxidized by CYP enzymes to form a highly reactive diol epoxide, which is often implicated in the carcinogenic effects of some PAHs due to its ability to form adducts with DNA.[1]

Figure 2. A simplified, general metabolic activation pathway for polycyclic aromatic hydrocarbons like this compound.

Toxicological data for this compound is sparse. However, GHS hazard statements indicate that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2]

Relevance in Drug Development and Biological Activity

While there is no specific documented biological activity for this compound in the context of drug development, the naphthalene scaffold is a common motif in many biologically active compounds. Naphthalene derivatives have been explored for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. The planar structure of the naphthalene ring system allows for intercalation with DNA, a mechanism of action for some anticancer drugs.

It is important to note that the biological activity of substituted naphthalenes can vary significantly between isomers. Therefore, the lack of data for the 1,6,7-trimethyl isomer should not be extrapolated to assume a lack of biological activity. Further research is required to elucidate any potential therapeutic or toxicological properties of this specific compound.

Conclusion

This compound is a well-characterized compound in terms of its fundamental chemical and physical properties. Standard analytical techniques, such as GC-MS, are suitable for its identification and quantification. However, a significant knowledge gap exists regarding its specific biological activities, metabolic fate, and potential applications in drug development. This technical guide serves as a summary of the current state of knowledge and highlights the need for further research to explore the pharmacological and toxicological profile of this particular trimethylnaphthalene isomer.

References

- 1. Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C13H14 | CID 16732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Naphthalene, 1,6,7-trimethyl- [webbook.nist.gov]

- 4. datanstauthority.blob.core.windows.net [datanstauthority.blob.core.windows.net]

- 5. scilit.com [scilit.com]

- 6. benchchem.com [benchchem.com]

- 7. Metabolism of naphthalene, 2-methylnaphthalene, salicylate, and benzoate by Pseudomonas PG: regulation of tangential pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,6,7-Trimethylnaphthalene

This technical guide provides a comprehensive overview of the chemical properties, synonyms, and toxicological information available for 1,6,7-Trimethylnaphthalene. Due to the limited specific research on the biological activities and signaling pathways of this particular compound, this guide also includes information on the general metabolic and toxicological pathways of polycyclic aromatic hydrocarbons (PAHs) and related methylnaphthalenes to provide a relevant context for researchers, scientists, and drug development professionals.

Chemical Identity and Synonyms

This compound is a polycyclic aromatic hydrocarbon. A comprehensive list of its synonyms and chemical identifiers is provided below to facilitate cross-referencing in research and literature.

Table 1: Synonyms and Identifiers for this compound

| Category | Identifier |

| Systematic Name | This compound |

| Common Synonym | 2,3,5-Trimethylnaphthalene[1][2][3] |

| CAS Number | 2245-38-7[1][2][3] |

| PubChem CID | 16732[4] |

| HMDB ID | HMDB0059701 |

| ChEBI ID | 89809 |

| EINECS Number | 218-833-5 |

| UNII | 4WC055TBJ9 |

| InChI | InChI=1S/C13H14/c1-9-5-4-6-12-7-10(2)11(3)8-13(9)12/h4-8H,1-3H3 |

| InChIKey | JBXULKRNHAQMAS-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1)C=C(C=C2C)C |

| Other Names | Naphthalene (B1677914), 1,6,7-trimethyl- |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. This data is essential for understanding its behavior in experimental and environmental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄ | [1][2][3] |

| Molecular Weight | 170.25 g/mol | [1][2][3] |

| Physical State | Solid | |

| Melting Point | 28 °C | |

| Boiling Point | 285 °C | |

| Water Solubility | Insoluble | |

| LogP (Octanol-Water Partition Coefficient) | 4.8 |

Toxicological Profile

Direct toxicological studies on this compound are scarce. However, information on its hazard classification and the toxicity of related methylnaphthalenes provides valuable insights into its potential health effects.

Hazard Classification:

-

Oral Toxicity: Harmful if swallowed.

-

Aquatic Hazard: Very toxic to aquatic life with long-lasting effects.

General Toxicity of Methylnaphthalenes:

Studies on methylnaphthalenes, such as 1-methylnaphthalene (B46632) and 2-methylnaphthalene, indicate that the lung is a primary target organ for toxicity.[5] The toxicity is species-specific, with mice showing greater susceptibility than rats.[5] The metabolism of these compounds, particularly through cytochrome P450 enzymes, plays a crucial role in their toxic effects.[5]

Metabolism and Potential Signaling Pathways

Specific signaling pathways for this compound have not been elucidated. However, as a polycyclic aromatic hydrocarbon (PAH), its metabolism and toxicological mechanisms are expected to follow the general pathways established for this class of compounds.

General Metabolic Pathway of Polycyclic Aromatic Hydrocarbons

PAHs are metabolized by a series of enzymes, primarily to increase their water solubility and facilitate excretion. This process, however, can also lead to the formation of reactive metabolites that can cause cellular damage.

The metabolism of PAHs generally involves two phases:

-

Phase I Metabolism: Primarily mediated by cytochrome P450 (CYP) monooxygenases (e.g., CYP1A1, CYP1A2, CYP1B1), which introduce oxygen into the PAH structure to form epoxides, phenols, and dihydrodiols.[6][7]

-

Phase II Metabolism: The metabolites from Phase I are conjugated with endogenous molecules such as glutathione (B108866) (by glutathione S-transferases), glucuronic acid (by UDP-glucuronosyltransferases), or sulfate (B86663) (by sulfotransferases) to form water-soluble compounds that can be readily excreted.

Potential Signaling Pathways in Toxicity

The toxic effects of PAHs are often mediated by their reactive metabolites, which can interact with cellular macromolecules. A key signaling pathway implicated in the toxicity of many PAHs is the aryl hydrocarbon receptor (AhR) pathway.

-

Aryl Hydrocarbon Receptor (AhR) Signaling: PAHs can bind to and activate the AhR, a ligand-activated transcription factor.[2] This activation leads to the translocation of the AhR complex to the nucleus, where it induces the expression of genes involved in xenobiotic metabolism, including CYP1A1 and CYP1B1.[6][7] This induction can lead to an increased production of reactive metabolites, thereby amplifying the toxic effects.

Experimental Protocols

General Protocol for PAH Analysis in Biological Samples

The determination of PAHs and their metabolites in biological matrices such as blood, urine, or tissue typically involves sample extraction, cleanup, and instrumental analysis.

Experimental Workflow:

-

Sample Collection and Storage: Biological samples should be collected in appropriate containers and stored at low temperatures (e.g., -80 °C) to prevent degradation of the analytes.

-

Extraction:

-

Liquid-Liquid Extraction (LLE): Samples are mixed with an organic solvent (e.g., hexane, dichloromethane) to extract the PAHs.

-

Solid-Phase Extraction (SPE): The sample is passed through a solid sorbent cartridge that retains the PAHs, which are then eluted with a suitable solvent.

-

-

Cleanup: The extract is often subjected to a cleanup step, such as column chromatography (e.g., using silica (B1680970) gel or alumina), to remove interfering substances.

-

Analysis: The final extract is analyzed using chromatographic techniques coupled with sensitive detectors.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides high separation efficiency and definitive identification of the compounds.

-

High-Performance Liquid Chromatography (HPLC) with Fluorescence or UV Detection: HPLC is suitable for the analysis of larger PAHs, and fluorescence detection offers high sensitivity and selectivity.[8]

-

Conclusion

This compound is a polycyclic aromatic hydrocarbon with limited specific research into its biological effects. The information presented in this guide, based on its chemical properties and the known toxicology of related compounds, suggests that it should be handled with care due to its potential for oral toxicity and environmental persistence. Researchers studying this compound should consider the general metabolic and toxicological pathways of PAHs, particularly the role of cytochrome P450 enzymes and the aryl hydrocarbon receptor, as a starting point for investigating its specific mechanisms of action. Standard analytical methods for PAH determination are applicable for its quantification in various matrices. Further research is needed to fully characterize the biological activity and signaling pathways of this compound.

References

- 1. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]

- 2. Polycyclic aromatic hydrocarbons (PAHs) present in ambient urban dust drive proinflammatory T cell and dendritic cell responses via the aryl hydrocarbon receptor (AHR) in vitro | PLOS One [journals.plos.org]

- 3. scbt.com [scbt.com]

- 4. This compound | C13H14 | CID 16732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polycyclic Aromatic Hydrocarbons: From Metabolism to Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. Rapid analysis of naphthalene and its metabolites in biological systems: determination by high-performance liquid chromatography/fluorescence detection and by plasma desorption/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of Trimethylnaphthalenes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylnaphthalenes (TMNs), a class of polycyclic aromatic hydrocarbons (PAHs), have a rich history intertwined with the development of organic chemistry and the analysis of complex hydrocarbon mixtures like coal tar and petroleum. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of the fourteen possible TMN isomers. It details the pioneering work in their isolation and synthesis, summarizes their key physicochemical properties in comparative tables, and outlines both historical and modern analytical methodologies. Included are detailed experimental protocols for significant synthetic routes and characterization techniques, alongside visualizations of key experimental workflows to aid researchers in understanding and utilizing these important chemical entities.

Introduction

Naphthalene (B1677914), the simplest polycyclic aromatic hydrocarbon, and its alkylated derivatives have been subjects of scientific inquiry for over a century. Among these, the trimethylnaphthalenes (C₁₃H₁₄), with their fourteen structural isomers, represent a fascinating and challenging area of study. Their presence in natural sources like coal tar and petroleum has driven the development of sophisticated separation and identification techniques. Furthermore, the unique properties of individual isomers have made them valuable synthons in organic chemistry and potential scaffolds in medicinal chemistry and materials science. This guide aims to provide a detailed historical and technical account of the trimethylnaphthalenes, from their initial discovery to modern-day applications.

A Historical Journey: The Discovery and Early Characterization of Trimethylnaphthalenes

The story of trimethylnaphthalenes begins with the broader exploration of coal tar, a complex mixture of organic compounds produced during the coking of coal. Early chemists, through painstaking fractional distillation and crystallization, were able to isolate and identify numerous aromatic compounds. While naphthalene itself was discovered in the early 1820s, the identification of its methylated derivatives, including the trimethylnaphthalenes, came much later as analytical techniques became more refined.

A pivotal publication by T. Jack Mayer and Joan M. Duswalt in 1973, titled "Preparation and spectra of trimethylnaphthalene isomers," serves as a cornerstone in the history of these compounds. Their work involved the synthesis of five isomers and the isolation of five others from petroleum streams, allowing for the comprehensive spectral characterization of thirteen of the fourteen possible isomers. This paper also referenced and built upon the foundational work of earlier researchers who had synthesized specific TMN isomers.

Key milestones in the synthesis of various trimethylnaphthalene isomers include:

-

1952: Mosby reported the synthesis of four trimethylnaphthalenes via the Friedel-Crafts condensation of γ-valerolactone with isomeric xylenes.

-

1958: Reid and Bodem described the synthesis of seven TMNs using chloromethylation of dimethylnaphthalene isomers followed by zinc dust reduction.

-

Prior to 1973: Evans and his colleagues synthesized 1,3,5- and 1,4,5-trimethylnaphthalene (B1215425) from the tetralones of 1,4-dimethylnaphthalene.

-

Prior to 1973: Huckel and his team synthesized 1,2,4- and 1,2,5-trimethylnaphthalene (B1617073) through the reductive methylation of naphthalene and methylnaphthalene.

These early synthetic efforts were crucial for obtaining pure samples of individual isomers, which were essential for their definitive characterization and for differentiating them from the complex mixtures found in natural sources. The lack of a pure sample of 1,2,8-trimethylnaphthalene in the 1973 study highlights the synthetic challenges of the time.

Physicochemical Properties of Trimethylnaphthalene Isomers

The structural differences among the fourteen trimethylnaphthalene isomers lead to variations in their physical and chemical properties. These differences, though sometimes subtle, are critical for their separation, identification, and potential applications. The following tables summarize the key quantitative data for the known trimethylnaphthalene isomers.

Table 1: Physical Properties of Trimethylnaphthalene Isomers

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Refractive Index (n²⁰/D) |

| 1,2,3-Trimethylnaphthalene | 879-12-9 | C₁₃H₁₄ | 170.25 | 28[1] | 269.91 (est.)[1] | 1.0006 (est.)[1] | 1.6070 (est.)[1] |

| 1,2,4-Trimethylnaphthalene | 2131-37-5 | C₁₃H₁₄ | 170.25 | - | - | - | - |

| 1,2,5-Trimethylnaphthalene | 641-91-8 | C₁₃H₁₄ | 170.25[2] | - | - | - | - |

| 1,2,6-Trimethylnaphthalene | 3031-05-8 | C₁₃H₁₄ | 170.25[3] | - | - | - | - |

| 1,2,7-Trimethylnaphthalene (B14753474) | 486-34-0 | C₁₃H₁₄ | 170.25 | 13[4] | 90 @ 0.2 Torr[4] | 0.987[5] | 1.594[5] |

| 1,2,8-Trimethylnaphthalene | 3876-97-9 | C₁₃H₁₄ | 170.25 | - | - | - | - |

| 1,3,5-Trimethylnaphthalene | 2131-39-7 | C₁₃H₁₄ | 170.25 | - | - | - | - |

| 1,3,6-Trimethylnaphthalene | 3031-08-1 | C₁₃H₁₄ | 170.25 | - | 284.1[6] | 0.987[6] | - |

| 1,3,7-Trimethylnaphthalene | 2131-38-6 | C₁₃H₁₄ | 170.25[7] | - | - | - | - |

| 1,3,8-Trimethylnaphthalene | 17057-91-9 | C₁₃H₁₄ | 170.25[8][9] | - | - | - | - |

| 1,4,5-Trimethylnaphthalene | 2131-41-1 | C₁₃H₁₄ | 170.25[10][11] | 101[10] | 284[10] | 1.010[10] | - |

| 1,4,6-Trimethylnaphthalene | 2131-42-2 | C₁₃H₁₄ | 170.25[12] | 47.46 (est.)[12] | 269.91 (est.)[12] | 1.0006 (est.)[12] | 1.6070 (est.)[12] |

| 1,6,7-Trimethylnaphthalene | 2245-38-7 | C₁₃H₁₄ | 170.25 | - | - | - | - |

| 2,3,5-Trimethylnaphthalene | 2245-38-7 | C₁₃H₁₄ | 170.25 | 28[13] | 285-287[14] | 1.007 @ 25°C[14] | 1.608[14] |

| 2,3,6-Trimethylnaphthalene | 829-26-5 | C₁₃H₁₄ | 170.25[15] | 102[16] | 263.55[16] | 0.9903 (est.)[16] | 1.6070 (est.)[16] |

Note: "est." indicates an estimated value. Data for some isomers is incomplete due to limited available experimental results.

Table 2: Spectroscopic Data of Selected Trimethylnaphthalene Isomers

| Isomer | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Key Mass Spec Fragments (m/z) | UV-Vis λmax (nm) |

| 2,3,6-Trimethylnaphthalene | Aromatic H: 7.208 - 7.615; Methyl H: 2.40, 2.471[17] | Aromatic C: 124.2, 126.8, 127.3, 129.0, 131.2, 133.8, 134.9; Methyl C: 19.9, 21.3 | 170, 155 | - |

Key Experimental Protocols

This section details the methodologies for some of the key historical syntheses and modern analytical techniques used for the separation and characterization of trimethylnaphthalenes.

Historical Synthesis: Haworth Synthesis of Cadalene (B196121) (1,6-Dimethyl-4-isopropylnaphthalene) - A Related Example

While not a trimethylnaphthalene, the Haworth synthesis of cadalene is a classic example of a multi-step synthesis of a polyalkylnaphthalene and illustrates the general strategies employed in the early synthesis of these compounds.

Methodology:

-

Friedel-Crafts Acylation: Toluene is acylated with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form β-(p-toluoyl)propionic acid.

-

Clemmensen Reduction: The keto group of β-(p-toluoyl)propionic acid is reduced to a methylene (B1212753) group using zinc amalgam and hydrochloric acid to yield γ-(p-tolyl)butyric acid.

-

Intramolecular Cyclization: The resulting acid is treated with a dehydrating agent (e.g., concentrated sulfuric acid or polyphosphoric acid) to effect an intramolecular acylation, forming 7-methyl-1-tetralone.

-

Grignard Reaction: The tetralone is reacted with a methylmagnesium halide (Grignard reagent) to introduce the second methyl group, forming a tertiary alcohol.

-

Dehydration and Dehydrogenation: The alcohol is dehydrated to an alkene, and the resulting dihydronaphthalene derivative is dehydrogenated using a catalyst such as sulfur or selenium to yield the aromatic naphthalene ring system.

References

- 1. lookchem.com [lookchem.com]

- 2. 1,2,5-Trimethylnaphthalene | C13H14 | CID 69501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2,6-Trimethylnaphthalene | C13H14 | CID 76419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. 1,2,7-trimethylnaphthalene | 486-34-0 [chemnet.com]

- 6. lookchem.com [lookchem.com]

- 7. 1,3,7-Trimethylnaphthalene | C13H14 | CID 16477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 17057-91-9: 1,3,8-Trimethylnaphthalene | CymitQuimica [cymitquimica.com]

- 9. 1,3,8-Trimethylnaphthalene | C13H14 | CID 28226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. 1,4,5-Trimethylnaphthalene | C13H14 | CID 16478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. lookchem.com [lookchem.com]

- 13. 2,3,5-trimethylnaphthalene [stenutz.eu]

- 14. 2,3,5-TRIMETHYLNAPHTHALENE | 2245-38-7 [chemicalbook.com]

- 15. 2,3,6-Trimethylnaphthalene | C13H14 | CID 13237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. chemwhat.com [chemwhat.com]

- 17. CAS 829-26-5: 2,3,6-Trimethylnaphthalene | CymitQuimica [cymitquimica.com]

Technical Guide: Molecular Weight of 1,6,7-Trimethylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the molecular weight of 1,6,7-trimethylnaphthalene, a key parameter in analytical and synthetic chemistry.

Chemical Identity and Formula

This compound is a polycyclic aromatic hydrocarbon.[1] Its structure consists of a naphthalene (B1677914) core with three methyl group substituents. The established molecular formula for this compound is C₁₃H₁₄.[2][3][4][5]

Molecular Weight Calculation

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on its molecular formula, C₁₃H₁₄.

The process involves:

-

Determining the number of atoms for each element.

-

Multiplying the count of each element's atoms by its standard atomic weight.

-

Summing the results to obtain the total molecular weight.

The standard atomic weight of Carbon (C) is approximately 12.011 amu.[6][7][8] The standard atomic weight of Hydrogen (H) is approximately 1.008 amu.[9][10][11][12]

Calculation:

-

Carbon: 13 atoms × 12.011 amu/atom = 156.143 amu

-

Hydrogen: 14 atoms × 1.008 amu/atom = 14.112 amu

-

Total Molecular Weight = 156.143 amu + 14.112 amu = 170.255 amu

This calculated value is consistent with published data, which report the molecular weight of this compound as 170.25 g/mol or 170.2503 amu.[1][2][3][4][5]

Data Summary

For clarity and comparative purposes, the relevant quantitative data is summarized in the table below.

| Parameter | Value | Source |

| Molecular Formula | C₁₃H₁₄ | [2][3][4][5] |

| Standard Atomic Weight of Carbon (C) | ~12.011 amu | [6][7][8][13] |

| Standard Atomic Weight of Hydrogen (H) | ~1.008 amu | [9][10][11][12][14] |

| Calculated Molecular Weight | 170.255 amu | |

| Reported Molecular Weight | 170.25 g/mol | [1][2] |

| Reported Molecular Weight (High Precision) | 170.2503 amu | [3][4][5] |

Note: The prompt's request for experimental protocols and signaling pathway diagrams is not applicable to the determination of a fundamental chemical property like molecular weight. Such requirements are typically associated with biological or functional studies.

References

- 1. hmdb.ca [hmdb.ca]

- 2. scbt.com [scbt.com]

- 3. Naphthalene, 1,6,7-trimethyl- [webbook.nist.gov]

- 4. Naphthalene, 1,6,7-trimethyl- [webbook.nist.gov]

- 5. Naphthalene, 1,6,7-trimethyl- [webbook.nist.gov]

- 6. Atomic/Molar mass [westfield.ma.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. byjus.com [byjus.com]

- 9. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 10. quora.com [quora.com]

- 11. Hydrogen - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 14. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

Preliminary Technical Guide on 1,6,7-Trimethylnaphthalene

This document provides a comprehensive overview of the available scientific and technical information regarding 1,6,7-trimethylnaphthalene. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This guide covers the compound's physicochemical properties, spectroscopic data, a proposed synthetic route, and a discussion on its potential metabolism and biological activities based on current literature.

Physicochemical and Spectroscopic Properties

This compound, also known by its synonym 2,3,5-trimethylnaphthalene, is a polycyclic aromatic hydrocarbon.[1][2] Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2245-38-7 | [1][2] |

| Molecular Formula | C₁₃H₁₄ | [1] |

| Molecular Weight | 170.25 g/mol | [1] |

| Melting Point | 28 °C | [3] |

| Boiling Point | 285 °C | [3] |

| Appearance | Solid | [1] |

| LogP | 4.8 | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Values and Conditions | Reference |

| ¹H NMR | Instrument: Varian A-60D | [1] |

| ¹³C NMR | Instrument: Varian XL-100 | [1] |

| Mass Spectrometry (GC-MS) | Main library, 69 total peaks. | [1][2] |

| Infrared (IR) Spectroscopy (FTIR) | Technique: CAPILLARY CELL: NEAT. Source: Aldrich Chemical Company, Inc. | [1] |

Proposed Synthesis of this compound

Experimental Protocols (Conceptual)

The following are conceptual experimental protocols for the proposed synthesis of this compound.

Step 1: Friedel-Crafts Acylation of Durene

-

Objective: To introduce an acetyl group to the durene ring to form acetodurene.

-

Methodology: This reaction would likely follow a standard Friedel-Crafts acylation procedure.[5][6][7][8] Durene would be dissolved in an inert solvent (e.g., dichloromethane (B109758) or carbon disulfide) and cooled in an ice bath. A Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), would be added, followed by the slow addition of acetyl chloride. The reaction mixture would be stirred at a low temperature and then allowed to warm to room temperature. The reaction would be quenched by pouring it over ice and hydrochloric acid. The organic layer would be separated, washed, dried, and the solvent evaporated to yield the crude acetodurene, which could be purified by recrystallization or chromatography.

Step 2: Wittig Reaction of Acetodurene

-

Objective: To convert the ketone functional group of acetodurene into an isopropenyl group.

-

Methodology: The Wittig reaction is a standard method for alkene synthesis from ketones.[9][10][11][12][13] A Wittig reagent, methylenetriphenylphosphorane (Ph₃P=CH₂), would be prepared by treating methyltriphenylphosphonium (B96628) bromide with a strong base like n-butyllithium in an anhydrous ether solvent. Acetodurene, dissolved in the same solvent, would then be added to the ylide solution. The reaction mixture would be stirred at room temperature until completion. The triphenylphosphine (B44618) oxide byproduct is typically removed by filtration or chromatography to isolate the desired isopropenyl durene.

Step 3: Cyclization to a Tetralin Derivative

-

Objective: To form the second ring of the naphthalene (B1677914) system.

-

Methodology: The isopropenyl durene could potentially undergo a cyclization reaction to form a tetralin derivative. This might be achieved through an acid-catalyzed intramolecular cyclization.[14][15][16][17] The isopropenyl durene would be treated with a strong acid, such as polyphosphoric acid or sulfuric acid, and heated. This would promote the cyclization of the isopropenyl group onto the aromatic ring to form the six-membered ring of the tetralin system.

Step 4: Aromatization to this compound

-

Objective: To dehydrogenate the tetralin derivative to form the aromatic naphthalene ring system.

-

Methodology: Aromatization of the tetralin derivative can be achieved by dehydrogenation.[14][15] This is commonly carried out by heating the tetralin derivative with a catalyst such as palladium on carbon (Pd/C) or with a chemical dehydrogenating agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The reaction would be monitored for the evolution of hydrogen gas or by chromatographic analysis. The final product, this compound, would be purified by chromatography or recrystallization.

Potential Metabolism of this compound

While specific metabolic studies on this compound are scarce, the metabolism of related methylnaphthalenes is known to be mediated by cytochrome P450 (CYP) enzymes.[18][19] The primary metabolic pathways are expected to be oxidation of the aromatic ring and/or oxidation of the methyl groups.

Phase I Metabolism

Phase I metabolism of this compound is likely initiated by cytochrome P450 enzymes, primarily in the liver. The two main reactions are:

-

Aromatic Hydroxylation: The naphthalene ring system can be oxidized to form an epoxide intermediate, which is then hydrolyzed to a dihydrodiol. Further oxidation can lead to the formation of phenols (hydroxylated trimethylnaphthalenes). The specific isoforms of CYP involved are likely to be CYP1A2 and CYP3A4, which are known to metabolize naphthalene.[18]

-

Alkyl Oxidation: One or more of the methyl groups can be hydroxylated to form hydroxymethyl derivatives, which can be further oxidized to aldehydes and carboxylic acids.

Phase II Metabolism

The hydroxylated metabolites formed during Phase I can undergo Phase II conjugation reactions to increase their water solubility and facilitate their excretion from the body. These reactions typically involve:

-

Glucuronidation: The addition of a glucuronic acid moiety to the hydroxyl groups, catalyzed by UDP-glucuronosyltransferases (UGTs).

-

Sulfation: The addition of a sulfate group, catalyzed by sulfotransferases (SULTs).

Review of Potential Biological Activities

There is a significant lack of data regarding the specific biological activities of this compound. However, based on studies of other naphthalene derivatives, some potential activities and toxicities can be inferred.

-

Cytotoxicity: Many polycyclic aromatic hydrocarbons and their metabolites are known to exhibit cytotoxic effects. The formation of reactive epoxide intermediates during metabolism can lead to covalent binding to cellular macromolecules like DNA and proteins, potentially causing cellular damage and toxicity. While no specific IC50 values for this compound have been reported, it is plausible that it could exhibit cytotoxicity, particularly in cell lines with high metabolic capacity.[20][21][22][23]

-

Enzyme Inhibition/Induction: Naphthalene and its derivatives have been shown to interact with drug-metabolizing enzymes. It is possible that this compound could act as an inhibitor or inducer of certain cytochrome P450 isoforms.[24][25][26] Such interactions could have implications for drug-drug interactions if the compound were to be developed as a therapeutic agent.

Further research is required to determine the specific biological activities and toxicological profile of this compound. In vitro studies using various cancer cell lines and primary cells would be necessary to evaluate its cytotoxic potential and to elucidate any specific mechanisms of action.

Conclusion

This compound is a polycyclic aromatic hydrocarbon for which a substantial amount of physicochemical and spectroscopic data is available. However, there is a notable absence of detailed experimental protocols for its synthesis and a lack of specific data on its biological activities. This guide has provided a plausible synthetic route based on established chemical reactions and has outlined a likely metabolic pathway based on the known metabolism of related compounds. The information presented here serves as a valuable resource for researchers and highlights the need for further experimental investigation to fully characterize the chemical and biological properties of this compound.

References

- 1. This compound | C13H14 | CID 16732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Naphthalene, 1,6,7-trimethyl- [webbook.nist.gov]

- 3. hmdb.ca [hmdb.ca]

- 4. 2. Synthesis of polymethylnaphthalenes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. Wittig reaction - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Wittig Reaction [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. people.chem.umass.edu [people.chem.umass.edu]

- 14. Mechanism of tetralin conversion on zeolites for the production of benzene derivatives - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 15. TETRALIN - Ataman Kimya [atamanchemicals.com]

- 16. Mechanism of tetralin conversion on zeolites for the production of benzene derivatives - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. taylorandfrancis.com [taylorandfrancis.com]

- 21. Cytotoxic Compounds from Alcyoniidae: An Overview of the Last 30 Years - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. Study of the roles of cytochrome P450 (CYPs) in the metabolism and cytotoxicity of perhexiline - PMC [pmc.ncbi.nlm.nih.gov]

Environmental Sources of 1,6,7-Trimethylnaphthalene: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6,7-Trimethylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) belonging to the group of trimethylated naphthalenes. As with other PAHs, its presence in the environment is of interest due to its potential persistence and bioaccumulation. Understanding the diverse sources of this compound is crucial for environmental monitoring, risk assessment, and the development of remediation strategies. This technical guide provides a comprehensive overview of the known environmental sources of this compound, complete with quantitative data, detailed experimental protocols for its detection, and a visualization of its environmental pathways.

Environmental Sources

The environmental presence of this compound is attributable to both natural and anthropogenic activities. The primary sources are associated with the incomplete combustion of organic materials and the release of petroleum and coal-related products.

Anthropogenic Sources

Anthropogenic activities are the most significant contributors of this compound to the environment.

-

Pyrolysis of Plastics: The thermal decomposition of plastics, particularly polyvinyl chloride (PVC) and low-density polyethylene (B3416737) (LDPE), has been identified as a notable source of this compound. It serves as a marker for the pyrolysis of these common plastic wastes.

-

Fossil Fuels and their Combustion: this compound is a natural component of crude oil and coal. Its release into the environment occurs through:

-

Vehicle Emissions: Trimethylnaphthalenes are present in both gasoline and diesel fuels and are consequently found in their exhaust emissions. The incomplete combustion of fuel in internal combustion engines leads to the formation and release of various PAHs, including this compound.

-

Coal Tar: Coal tar, a byproduct of the carbonization of coal to produce coke or coal gas, is a complex mixture of PAHs. Methylnaphthalenes and dimethylnaphthalenes are known constituents of coal tar naphthalene (B1677914) oil fractions, indicating the likely presence of trimethylnaphthalenes.

-

-

Industrial Processes: Various industrial activities that involve the high-temperature processing of fossil fuels can release this compound.

Natural Sources

While anthropogenic sources dominate, natural processes can also contribute to the environmental background levels of this compound.

-

Natural Seeps: Crude oil seeping naturally from underground reservoirs into the environment can release this compound.

-

Natural Fires: Forest and grassland fires result in the incomplete combustion of biomass, producing a wide range of PAHs that can include this compound.

Quantitative Data on this compound from Various Sources

The following table summarizes the available quantitative data for the concentration of this compound from different environmental sources. It is important to note that data for this specific isomer can be limited, and in some cases, data for the broader class of C3-naphthalenes is provided as an estimate.

| Source Category | Specific Source | Matrix | Concentration of this compound | Notes |

| Plastic Pyrolysis | Pyrolysis of Marine Plastic Litter | Pyrolysis Oil | 0.22 wt% | Represents a significant component of the resulting oil. |

| Co-pyrolysis of Tires and LDPE | Pyrolysis Oil | 0.77 wt% | Higher concentration observed in co-pyrolysis with tire waste. | |

| Vehicle Emissions | Diesel and Gasoline Exhaust | In-vehicle air | Median: 1.3 µg/m³ (Diesel), 0.7 µg/m³ (Gasoline) | Data for naphthalene, trimethylnaphthalenes are also present.[1][2] |

| Fossil Fuels | Crude Oil | Crude Oil | Present | Used as a maturity biomarker (TNR-1 and TNR-2 ratios). Specific concentration varies widely with oil origin and maturity.[3][4] |

| Coal Tar | Coal Tar Naphthalene Oil | Present | Methyl- and dimethylnaphthalenes are significant components, indicating the presence of trimethylnaphthalenes.[5] |

Experimental Protocols for the Analysis of this compound

The accurate quantification of this compound in complex environmental matrices requires sophisticated analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and reliable method. Below are detailed experimental protocols for its analysis in sediment and water samples.

Analysis of this compound in Sediment/Soil

This protocol is a composite based on established methods for the analysis of alkylated PAHs in solid matrices.[6][7][8][9][10]

1. Sample Preparation and Extraction:

-

Objective: To extract this compound and other PAHs from the solid matrix.

-

Procedure:

-

Homogenize the sediment or soil sample to ensure representativeness.

-

Weigh approximately 10-20 g of the homogenized sample into an extraction thimble.

-

Add a known amount of a surrogate standard solution (e.g., deuterated PAHs such as naphthalene-d8, acenaphthene-d10, phenanthrene-d10, and chrysene-d12) to the sample to monitor extraction efficiency.

-

Perform extraction using one of the following methods:

-

Soxhlet Extraction: Extract the sample for 16-24 hours with a 1:1 mixture of acetone (B3395972) and dichloromethane (B109758).

-

Accelerated Solvent Extraction (ASE): Extract the sample at an elevated temperature (e.g., 100 °C) and pressure (e.g., 1500 psi) with a suitable solvent (e.g., dichloromethane or a mixture of acetone/hexane).

-

-

Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

-

2. Extract Cleanup:

-

Objective: To remove interfering compounds from the extract.

-

Procedure:

-

Prepare a chromatography column packed with activated silica (B1680970) gel or a combination of silica gel and alumina.

-

Apply the concentrated extract to the top of the column.

-

Elute the aliphatic fraction with a non-polar solvent like hexane (B92381) (this fraction is typically discarded for PAH analysis).

-

Elute the aromatic fraction, containing this compound, with a more polar solvent or solvent mixture (e.g., a 1:1 mixture of hexane and dichloromethane).

-

Concentrate the aromatic fraction to a final volume of 1 mL.

-

Add a known amount of an internal standard (e.g., p-terphenyl-d14) just before analysis for quantification.

-

3. GC-MS Analysis:

-

Objective: To separate, identify, and quantify this compound.

-

Instrumentation: A gas chromatograph equipped with a mass selective detector (GC-MS).

-

GC Conditions:

-

Column: A 30 m x 0.25 mm i.d. x 0.25 µm film thickness capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet: Splitless injection at 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp to 300 °C at 6 °C/min.

-

Hold at 300 °C for 10 minutes.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

-

Ions to Monitor for this compound (m/z): 170 (quantification ion), 155 (confirmation ion).

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

4. Quantification:

-

Quantify the concentration of this compound using the internal standard method based on a multi-point calibration curve prepared from certified reference standards.

Analysis of this compound in Water